Home > Products > Screening Compounds P46384 > 2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide
2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide -

2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide

Catalog Number: EVT-4558650
CAS Number:
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N~2~-Cyclohexyl-N~2~-Methyl-N~1~-(1-Phenylethyl)glycinamide is a synthetic compound that serves as a key intermediate in the synthesis of Atorvastatin []. Atorvastatin, marketed under the brand name Lipitor among others, is a statin medication used to prevent cardiovascular disease in those at high risk and treat abnormal lipid levels [].

Synthesis Analysis
  • N-Alkylation of Methyl α-azido glycinate: This method involves the N-alkylation of N-benzoylated methyl α-azido glycinate with methyl 2-amino-2-phenylacetate in the presence of triethylamine as a base catalyst [].
  • Impurity Formation during Atorvastatin Synthesis: N~2~-Cyclohexyl-N~2~-Methyl-N~1~-(1-Phenylethyl)glycinamide can also be isolated as a novel impurity during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in Atorvastatin production [].
Molecular Structure Analysis
  • 1H-NMR: This technique provides information about the hydrogen atoms' environment within the molecule [].
  • 13C-NMR: This technique provides information about the carbon atoms' environment within the molecule [].
  • MS Data: Mass spectrometry data helps determine the molecular weight and fragmentation pattern of the compound [].
  • Elemental Analysis: This confirms the percentage composition of different elements within the molecule [].
  • X-Ray Diffraction: This technique reveals the three-dimensional arrangement of atoms within the molecule and the crystal lattice [].
Applications

The primary application of N~2~-Cyclohexyl-N~2~-Methyl-N~1~-(1-Phenylethyl)glycinamide is as a synthetic intermediate in the production of Atorvastatin []. It does not possess direct applications in other research areas based on current knowledge.

Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (PhEtNNBE)

  • Compound Description: PhEtNNBE serves as a monomer in ring-opening metathesis polymerization (ROMP) reactions. The stereochemistry of the monomer and the choice of initiator significantly influence the tacticity (arrangement of repeating units) of the resulting polymer. []
  • Relevance: While not directly derived from N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, PhEtNNBE shares the core 1-phenylethyl group. This research highlights the importance of stereochemistry in similar molecules and their potential for polymerization reactions. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a synthetic opioid that has emerged as a new psychoactive substance (NPS). It exhibits analgesic properties and morphine-like behavioral effects in mice. U-47700 binds with high affinity to the μ-opioid receptor. []
  • Relevance: U-47700 shares the N-methyl and cyclohexyl structural features with N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. The presence of these features in a compound with significant biological activity (opioid) underscores the potential pharmacological relevance of this chemical class. []

3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide (Sah 58-035)

  • Compound Description: Sah 58-035 is a prototypical inhibitor of acyl-cholesterolacyl-transferase (ACAT), an enzyme involved in cholesterol esterification. Studies show it also acts as an agonist of estrogen receptors (ERα and ERβ). []
  • Relevance: Sah 58-035 features a 1-phenylethyl moiety, a key structural component also present in N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. This similarity suggests that exploring the biological activity of N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, particularly related to ACAT inhibition or estrogen receptor modulation, could be of interest. []

(2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide (Compound 1)

  • Compound Description: Compound 1 acts as a potent, selective, and orally active oxytocin receptor antagonist. It exhibits potential as a tocolytic agent for managing preterm labor due to its ability to inhibit oxytocin-induced uterine contractions. []
  • Relevance: While structurally more complex, Compound 1 shares the 2-phenylethyl group with N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. This commonality emphasizes the presence of this particular structural motif in diverse biologically active compounds, prompting further investigation into the activity of N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. []

(2R)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: This compound, also referred to as "Compound 1", is investigated for its potential in anti-cancer combination therapies alongside other anti-cancer agents or radiation therapy. [, ]
  • Relevance: Both Compound 1 and N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide share the 2-amino-2-cyclohexyl substructure, suggesting potential overlapping biological activities. This similarity highlights the importance of the 2-amino-2-cyclohexyl group for anti-cancer activity and warrants further investigation into the therapeutic potential of N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide in similar contexts. [, ] ,

N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (Bromobutide)

  • Compound Description: Bromobutide is a compound extensively studied for its metabolism in rats and mice. Research has focused on understanding its metabolic pathways, including phenyl- and t-butyl-oxidation, debromination, and glucuronidation. [, , ]
  • Relevance: Bromobutide shares the N-(1-methyl-1-phenylethyl) moiety with N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. The detailed metabolic studies on bromobutide provide valuable insights into the potential metabolic transformations that compounds containing this specific structural motif might undergo. [, , ] , ,

N-(1-methyl-1-phenylethyl)-3,3-dimethylbutanamide (deBr-bromobutide)

  • Compound Description: This compound is the debrominated analog of bromobutide. Comparative metabolic studies between bromobutide and deBr-bromobutide in rats and mice showed that removing the bromine atom leads to faster excretion and a different metabolic profile. []
  • Relevance: The structural similarity between deBr-bromobutide and N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, particularly the shared N-(1-methyl-1-phenylethyl) group, makes deBr-bromobutide relevant. Understanding the metabolic changes induced by the absence of the bromine in deBr-bromobutide provides insights into the structure-metabolism relationship of similar compounds. []

trans-(+/-)-N-[2-(1-Pyrrolidinyl)cyclohexyl]propanamide and its Derivatives

  • Compound Description: This series of compounds, including the N-benzyl, N-(2-phenylethyl), and N-(3-phenylpropyl) derivatives (5-7), were synthesized and evaluated for analgesic activity in the hot-plate test. []
  • Relevance: These compounds share the cyclohexylpropanamide structure with N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. While these specific derivatives lacked significant analgesic activity, they emphasize the importance of substituent modifications for biological activity. Their structural similarities to N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide suggest that exploring variations in the substituents on the nitrogen atom could be a strategy for modulating activity. []

trans-(+/-)-2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]acetamide (U50488)

  • Compound Description: U50488 is a chi-selective opioid known for its analgesic properties. []
  • Relevance: This compound shares a significant structural resemblance to N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, particularly the cyclohexyl and N-methyl-N-arylacetamido moieties. The potent opioid activity of U50488 suggests that N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide, with its similar structure, might also interact with opioid receptors, prompting further investigations into its pharmacological profile. []

N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide

  • Compound Description: These compounds are part of a series of methyl-substituted fentanyl derivatives designed and synthesized as potential analgesic agents. The cis-(+)-enantiomer of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide shows potent analgesic activity, even surpassing morphine in potency. []
  • Relevance: While not structurally identical, these compounds share the 1-phenylethyl group and the N-phenylpropanamide motif with N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide. The significant analgesic activity observed in one of the isomers highlights the importance of stereochemistry and the potential for N~2~-cyclohexyl-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide or its derivatives to exhibit similar pharmacological properties. []

Properties

Product Name

2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(1-phenylethyl)acetamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C17H26N2O/c1-14(15-9-5-3-6-10-15)18-17(20)13-19(2)16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20)

InChI Key

JTEZTGWSTKDUGH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C)C2CCCCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.